2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(2-phenylethyl)acetamide
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Overview
Description
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(2-phenylethyl)acetamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonyl group, a bromoaniline moiety, and a phenylethylacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(2-phenylethyl)acetamide typically involves a multi-step process:
Nitration: The initial step involves the nitration of benzene to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: Bromination is carried out to introduce a bromine atom at the meta position relative to the amine group.
Sulfonylation: The amine group is then reacted with benzenesulfonyl chloride to form the sulfonamide.
Acylation: Finally, the sulfonamide is acylated with 2-phenylethylacetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the bromoaniline moiety.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and dehalogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(2-phenylethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. The bromoaniline moiety may enhance binding affinity through halogen bonding, while the phenylethylacetamide structure provides additional hydrophobic interactions. These combined effects contribute to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-(2-phenylethyl)acetamide
- 2-[N-(benzenesulfonyl)-3-fluoroanilino]-N-(2-phenylethyl)acetamide
- 2-[N-(benzenesulfonyl)-3-iodoanilino]-N-(2-phenylethyl)acetamide
Uniqueness
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(2-phenylethyl)acetamide is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s reactivity and binding properties. This makes it distinct from its chloro, fluoro, and iodo analogs .
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O3S/c23-19-10-7-11-20(16-19)25(29(27,28)21-12-5-2-6-13-21)17-22(26)24-15-14-18-8-3-1-4-9-18/h1-13,16H,14-15,17H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBKLDMVBPIYPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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